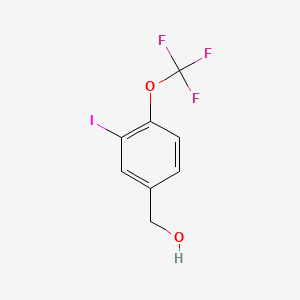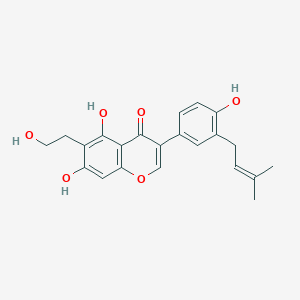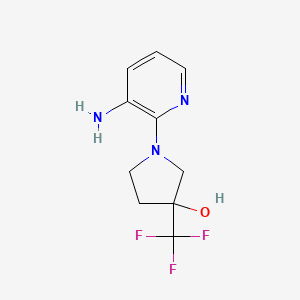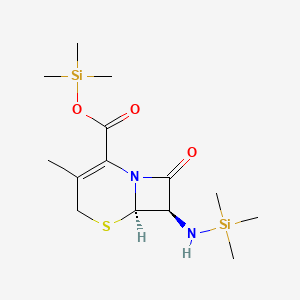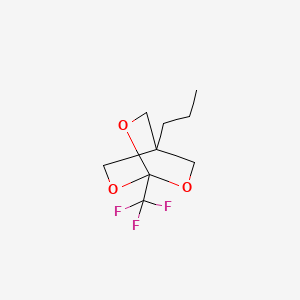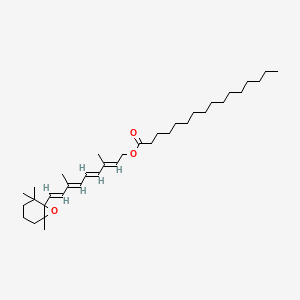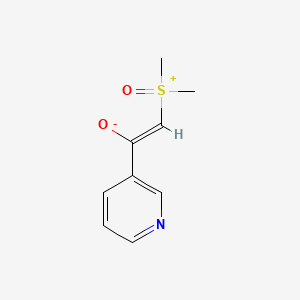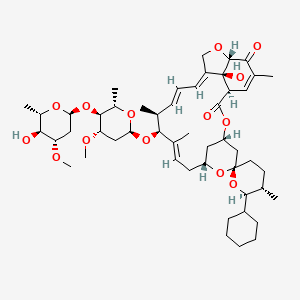
25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-oxo-avermectin A1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A is a complex chemical compound belonging to the avermectin family. Avermectins are a group of macrocyclic lactones with potent anthelmintic and insecticidal properties. This compound is a derivative of avermectin A1A, modified to enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A involves multiple steps, starting from the natural product avermectin. The key steps include selective demethylation, oxidation, and cyclohexylation. The reaction conditions typically involve the use of strong oxidizing agents, such as potassium permanganate, and catalysts like palladium on carbon for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound is achieved through fermentation processes using genetically modified strains of Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, chromatography, and crystallization, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups, enhancing its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include various derivatives with modified biological activities, such as increased potency against specific parasites or insects.
Scientific Research Applications
(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its role as an anthelmintic and insecticide.
Medicine: Explored for potential therapeutic applications, such as treating parasitic infections and certain types of cancer.
Industry: Utilized in the development of new agricultural chemicals and veterinary medicines.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as glutamate-gated chloride channels in the nervous system of parasites. This binding leads to an influx of chloride ions, causing paralysis and death of the parasite. The compound’s unique structure allows it to interact with these channels more effectively than other avermectins.
Comparison with Similar Compounds
Similar Compounds
- Avermectin B1a
- Ivermectin
- Doramectin
Uniqueness
(25S)-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-DEMETHOXY-5-OXO-22,23-DIHYDROAVERMECTIN A1A is unique due to its enhanced stability and potency. The modifications in its structure, such as the cyclohexyl and sec-butyl groups, provide it with superior biological activity and a broader spectrum of action compared to other avermectins.
Properties
CAS No. |
220119-16-4 |
|---|---|
Molecular Formula |
C50H74O14 |
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20S,24S)-6'-cyclohexyl-24-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione |
InChI |
InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,21,27,29,31-33,35-41,43-47,52,54H,9-11,14-15,18-20,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47+,49+,50+/m0/s1 |
InChI Key |
JCXGGTZYZDLMDY-QYEATPFCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C8CCCCC8 |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C8CCCCC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


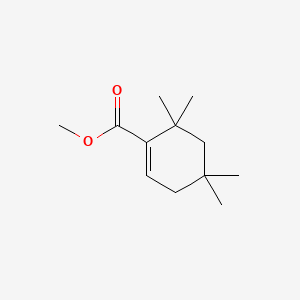
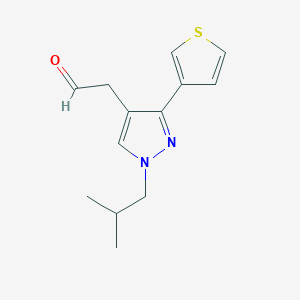
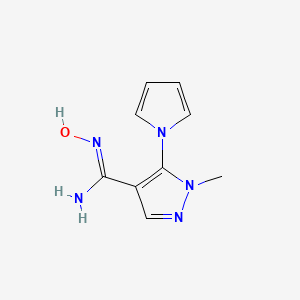
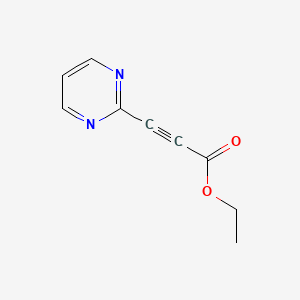
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
![4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)
